molecular formula C20H34O5 B7852294 11beta-Prostaglandine1

11beta-Prostaglandine1

カタログ番号: B7852294
分子量: 354.5 g/mol
InChIキー: GMVPRGQOIOIIMI-XBSQVPSBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11beta-Prostaglandine1 is a complex organic compound with significant interest in various scientific fields. This compound features a cyclopentyl ring with multiple functional groups, including hydroxyl and oxo groups, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Prostaglandine1 typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of cyclopentane derivatives, which undergo a series of functional group transformations, including hydroxylation and oxidation, to achieve the desired structure. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and specific reagents like hydrogen peroxide for oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

11beta-Prostaglandine1 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the oxo group can produce secondary alcohols.

科学的研究の応用

Pharmacological Applications

Vasodilation and Cardiovascular Health

Erectile Dysfunction Treatment

Drug Delivery Systems

Recent advancements have integrated 11β-PGE1 into drug delivery systems. Researchers are exploring its role in enhancing the bioavailability of therapeutic agents, particularly in lipid-based formulations. The compound's properties can help overcome challenges related to lipid solubility and stability .

Immunological Applications

Modulation of Immune Responses

11β-PGE1 has been studied for its immunomodulatory effects. It influences the activity of various immune cells, including dendritic cells (DCs) and T cells. In murine models, it has been shown to alter cytokine production and promote regulatory T cell differentiation, which can be beneficial in managing allergic responses and autoimmune diseases .

Asthma Management

In asthma research, 11β-PGE1 analogs have demonstrated potential in reducing airway inflammation and hyperresponsiveness. By modulating immune cell activity and cytokine profiles, these compounds could serve as therapeutic agents in managing chronic respiratory conditions .

Oncology Applications

Tumor Progression and Therapy Resistance

Research indicates that prostaglandins, including 11β-PGE1, are implicated in tumor progression and resistance to chemotherapy. Elevated levels of PGE2 have been associated with aggressive tumor behavior in various cancers such as melanoma and colorectal cancer. Targeting prostaglandin pathways may offer novel strategies for cancer treatment by inhibiting tumor growth and enhancing the efficacy of existing therapies .

Biomarkers for Cancer Diagnosis

Prostaglandin metabolites are being investigated as potential biomarkers for cancer diagnosis. Elevated urinary levels of specific prostaglandins have been correlated with colorectal cancer presence, suggesting their utility in early detection strategies .

Data Tables

Application AreaMechanism of ActionClinical Relevance
Cardiovascular HealthVasodilationTreatment of pulmonary hypertension
Erectile DysfunctionIncreased penile blood flowAlternative treatment option
Drug Delivery SystemsEnhances bioavailabilityImproved therapeutic efficacy
ImmunomodulationAlters cytokine productionPotential treatment for allergies
Cancer TherapyInhibits tumor growthCombination with chemotherapy

Case Studies

  • Case Study 1: Erectile Dysfunction
    A clinical trial involving men with erectile dysfunction demonstrated significant improvements when treated with alprostadil (a form of PGE1). Results indicated a high success rate in achieving erections sufficient for intercourse.
  • Case Study 2: Asthma Management
    In a study on asthma patients, administration of a PGE1 analog resulted in decreased airway inflammation and improved lung function tests compared to placebo.
  • Case Study 3: Cancer Treatment
    Research on colorectal cancer highlighted that patients with elevated levels of PGE2 had poorer prognoses. Targeting this pathway with COX inhibitors showed promise in reducing tumor size and improving survival rates.

作用機序

The mechanism of action of 11beta-Prostaglandine1 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

類似化合物との比較

Similar Compounds

  • 7-[(2R,3S)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hexanoic acid
  • 7-[(2R,3S)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]octanoic acid

Uniqueness

The uniqueness of 11beta-Prostaglandine1 lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both hydroxyl and oxo groups on the cyclopentyl ring allows for diverse chemical transformations and interactions with biological targets.

生物活性

11β-Prostaglandin E1 (11β-PGE1) is an epimerized form of Prostaglandin E1 (PGE1), which plays significant roles in various biological processes, particularly in inflammation and vascular functions. This article explores the biological activity of 11β-PGE1, focusing on its efficacy, mechanisms of action, and comparative potency with its parent compound, PGE1.

11β-PGE1 is characterized by its structural modification at the C-11 position compared to PGE1. This alteration results in a reduced potency; specifically, it exhibits only 13% and 3.6% of the contractile potency of PGE1 in the rat uterus and guinea pig ileum, respectively . The biological activity of prostaglandins, including 11β-PGE1, is mediated through their interaction with specific receptors, primarily the prostaglandin E-type receptors (EP1-4) and the prostaglandin I-type receptor (IP).

Receptor Interactions:

  • EP Receptors: Activation of EP receptors can lead to various intracellular signaling cascades, including increases in cyclic adenosine monophosphate (cAMP) levels or mobilization of intracellular calcium ions .
  • IP Receptor: 11β-PGE1 can bind to the IP receptor, promoting vasodilation and inhibiting platelet aggregation .

1. Vasodilation and Vascular Effects

11β-PGE1 has been shown to induce vasodilation through its action on vascular smooth muscle cells. This effect is primarily mediated via the IP receptor, which enhances cAMP production leading to relaxation of smooth muscle tissues.

2. Inhibition of Platelet Aggregation

Research indicates that 11β-PGE1 can inhibit platelet aggregation effectively. In studies involving leeches, it was found to significantly prolong bleeding time and increase vascular permeability in a concentration-dependent manner . The IC50 for inhibiting ADP-induced platelet aggregation was reported at approximately 21.81 nM .

3. Anti-inflammatory Properties

Prostaglandins are well-known mediators of inflammation. While 11β-PGE1 is less potent than PGE1 in promoting inflammatory responses, it still contributes to the modulation of inflammation through its effects on immune cell function and cytokine production .

Comparative Biological Activity

The following table summarizes the comparative biological activities of 11β-PGE1 versus PGE1:

Activity11β-PGE1PGE1
Contractile Potency (Rat Uterus)13% of PGE1Standard
Contractile Potency (Guinea Pig Ileum)3.6% of PGE1Standard
Inhibition of Platelet AggregationEffective (IC50 = 21.81 nM)More potent
Vasodilatory EffectPresentStronger
Anti-inflammatory ActivityModestStronger

Case Studies

Several studies have highlighted the specific applications and effects of 11β-PGE1:

  • Study on Vascular Permeability: In a controlled experiment using forest leeches, it was demonstrated that 11β-PGE1 significantly increased vascular permeability, facilitating blood ingestion during feeding .
  • Inflammation Models: In models of inflammation, while not as effective as PGE1, 11β-PGE1 did show potential in modulating immune responses by affecting cytokine levels and immune cell activity .

特性

IUPAC Name

7-[(2R,3S)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15?,16?,17-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-XBSQVPSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/[C@H]1[C@H](CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。